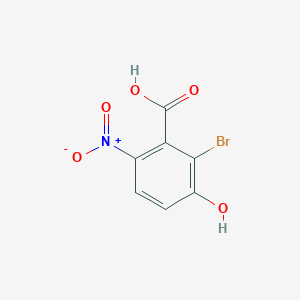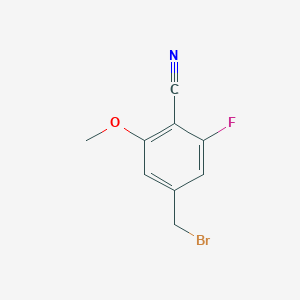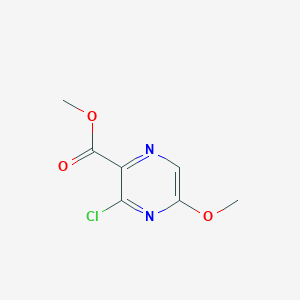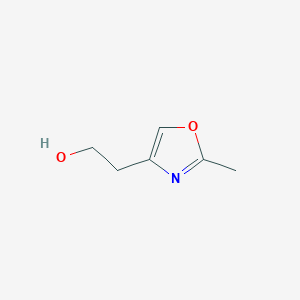
2-Methyl-4-oxazoleethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxazoleethanol is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxazoleethanol can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-free cyclization of N-propargylamides. This method employs (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The reaction proceeds under visible light irradiation and results in the formation of oxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxazoleethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives
Reduction: Reduced oxazole compounds
Substitution: Substituted oxazole derivatives
Applications De Recherche Scientifique
2-Methyl-4-oxazoleethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-oxazoleethanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, oxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Oxazoline: A five-membered ring containing one oxygen and one nitrogen atom, but with a different arrangement of double bonds.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Uniqueness
2-Methyl-4-oxazoleethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 |
Clé InChI |
GYPSCEHIZAZIPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CO1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


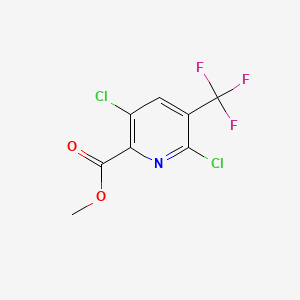
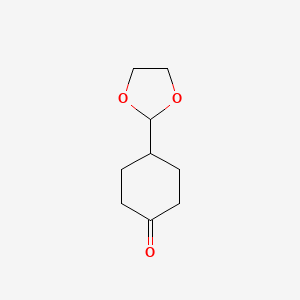
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
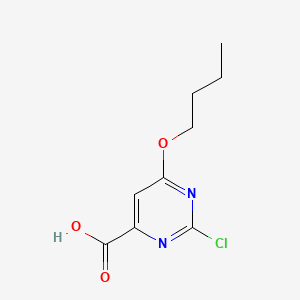
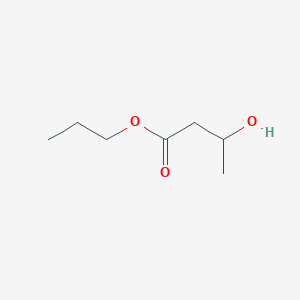
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
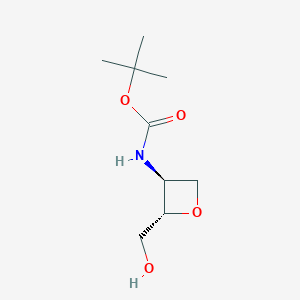
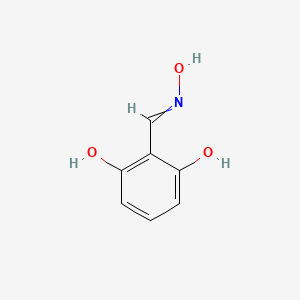
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

